molecular formula C12H22N2OS B254104 3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide

Cat. No. B254104
M. Wt: 242.38 g/mol
InChI Key: BYRDSSNEQOIMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects, but it has also been associated with a number of adverse effects.

Mechanism of Action

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, but its effects at this receptor are less well understood.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide produces a range of biochemical and physiological effects, including pain relief, sedation, euphoria, respiratory depression, and constipation. These effects are mediated by the activation of opioid receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide in lab experiments is its potent analgesic effects, which can be useful for studying pain pathways and developing new pain medications. However, its high potency and potential for abuse also make it a risky compound to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are many possible future directions for research on 3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide, including the development of new drugs with improved therapeutic profiles, the study of its effects on other opioid receptors, and the investigation of its potential for abuse and addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of 3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide and its mechanisms of action.

Synthesis Methods

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,3-dimethylbutyryl chloride with piperidine-1-carbothioamide in the presence of a base such as sodium hydroxide. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the effects of opioids on the central nervous system. It has also been used to develop new drugs with improved therapeutic profiles.

properties

Product Name

3,3-dimethyl-N-(1-piperidinylcarbothioyl)butanamide

Molecular Formula

C12H22N2OS

Molecular Weight

242.38 g/mol

IUPAC Name

3,3-dimethyl-N-(piperidine-1-carbothioyl)butanamide

InChI

InChI=1S/C12H22N2OS/c1-12(2,3)9-10(15)13-11(16)14-7-5-4-6-8-14/h4-9H2,1-3H3,(H,13,15,16)

InChI Key

BYRDSSNEQOIMLI-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC(=S)N1CCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)N1CCCCC1

Origin of Product

United States

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